An In-depth Technical Guide to 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide
An In-depth Technical Guide to 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, a key chemical intermediate and known impurity in the synthesis of carbamazepine and its derivatives. Also known as 10-Bromocarbamazepine, this compound is of significant interest to medicinal chemists and pharmaceutical development scientists. This document delineates its physicochemical characteristics, synthesis, chemical reactivity, and analytical characterization. Furthermore, it discusses its primary applications as a building block in the development of novel therapeutic agents and its relevance in the quality control of related active pharmaceutical ingredients (APIs). Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide (commonly referred to as 10-Bromocarbamazepine) is a derivative of the well-known anticonvulsant drug carbamazepine.[1] Its core structure is the dibenzo[b,f]azepine tricycle, which is a privileged scaffold in medicinal chemistry, forming the basis for numerous neurologically active compounds. The presence of a bromine atom at the 10-position and a carboxamide group at the 5-position of the azepine ring confers unique reactivity to this molecule, making it a versatile intermediate for further chemical modifications.
While not typically used as a therapeutic agent itself, its significance lies in its role as a precursor in the synthesis of various carbamazepine analogues and other novel chemical entities.[2] Its appearance as an impurity in carbamazepine underscores the importance of its characterization and control in pharmaceutical manufacturing.[1] This guide aims to provide a detailed repository of its basic properties to aid researchers in their synthetic and analytical endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is essential for its handling, application in synthesis, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁BrN₂O | [3] |
| Molecular Weight | 315.16 g/mol | [4] |
| CAS Number | 59690-97-0 | [1] |
| Appearance | White to off-white powder | Inferred from general chemical properties |
| Melting Point | Data not consistently available in searched literature. | [2] |
| Boiling Point | 463.1 ± 55.0 °C (Predicted) | [3] |
| Density | 1.584 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Practically insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Specific solubility data is not readily available, but is expected to be similar to carbamazepine. | [5][6] |
| pKa | 13.81 ± 0.40 (Predicted) | [2] |
Note: Some physical properties, such as boiling point and density, are predicted values and should be considered as estimates. Experimental verification is recommended.
Synthesis and Chemical Reactivity
The synthesis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is conceptually linked to the manufacturing processes of carbamazepine and its derivatives. A common synthetic precursor is 5H-dibenzo[b,f]azepine-5-carbonyl chloride.
Caption: Synthetic pathway to 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide.
Experimental Protocol: Synthesis from 5H-Dibenzo[b,f]azepine-5-carbonyl chloride
This protocol is a representative synthesis based on established chemical transformations for this class of compounds.
Step 1: Bromination of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride
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Dissolve 5H-Dibenzo[b,f]azepine-5-carbonyl chloride in a suitable inert solvent (e.g., dichloromethane or chloroform).
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Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature, while protecting from light.
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Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield crude 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl chloride.
Step 2: Amination of 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl chloride
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Dissolve the crude 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.
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Cool the solution in an ice bath and bubble ammonia gas through the mixture or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol).
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Filter the reaction mixture to remove ammonium chloride precipitate.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide.
Chemical Reactivity
The reactivity of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is primarily centered around the bromine atom at the 10-position, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups. The carboxamide moiety can undergo hydrolysis under strong acidic or basic conditions. The dibenzo[b,f]azepine ring system is generally stable but can be susceptible to oxidation under harsh conditions.
Analytical Characterization
Accurate analytical characterization is paramount for confirming the identity and purity of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS.[7]
Caption: Analytical techniques for the characterization of the compound.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dibenzo[b,f]azepine core, a singlet for the olefinic proton at the 11-position (if not coupled to the bromine), and signals for the carboxamide protons.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the olefinic carbons, and the carbonyl carbon of the carboxamide group.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and C-H and C=C stretching of the aromatic rings.
Applications in Research and Drug Development
The primary application of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is as a versatile chemical intermediate.[2] Its utility stems from the ability to further functionalize the molecule at the 10-position.
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Synthesis of Carbamazepine Derivatives: It serves as a key starting material for the synthesis of novel analogues of carbamazepine with potentially improved pharmacological profiles, such as enhanced efficacy, better tolerability, or altered pharmacokinetic properties.
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Development of Novel CNS Agents: The dibenzo[b,f]azepine scaffold is a well-established pharmacophore for central nervous system (CNS) targets. This bromo-intermediate allows for the introduction of diverse substituents to explore structure-activity relationships for various neurological and psychiatric disorders.
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Reference Standard: As a known impurity of carbamazepine, it is used as a certified reference material in the quality control of pharmaceutical formulations to ensure the purity and safety of the final drug product.
Safety and Handling
Appropriate safety precautions must be observed when handling 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide in a laboratory setting.
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Hazard Classification: It is classified as acutely toxic if swallowed and is suspected of damaging fertility or the unborn child.[4]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its role as a key intermediate provides a gateway to a wide array of novel dibenzo[b,f]azepine derivatives with potential therapeutic applications. A thorough understanding of its basic properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in advancing pharmaceutical research.
References
- 1. 10-bromocarbamazepine | 59690-97-0 [chemicalbook.com]
- 2. Cas 59690-97-0,10-bromocarbamazepine | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 10-Bromocarbamazepine | C15H11BrN2O | CID 162886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [bjpharm.org.uk]
- 6. rjptonline.org [rjptonline.org]
- 7. 59690-97-0|10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide|BLD Pharm [bldpharm.com]
